molecular formula C10H18ClN3 B13541236 4-Chloro-1-heptyl-1h-pyrazol-3-amine

4-Chloro-1-heptyl-1h-pyrazol-3-amine

Katalognummer: B13541236
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: LVOPNECDMUJDPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-heptyl-1h-pyrazol-3-amine is a heterocyclic compound with the molecular formula C10H18ClN3. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-heptyl-1h-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of heptyl hydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-heptyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-heptyl-1h-pyrazol-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-1-heptyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-1-heptyl-1h-pyrazol-3-amine is unique due to its heptyl side chain, which can influence its chemical properties and biological activities. The longer alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar pyrazole derivatives .

Eigenschaften

Molekularformel

C10H18ClN3

Molekulargewicht

215.72 g/mol

IUPAC-Name

4-chloro-1-heptylpyrazol-3-amine

InChI

InChI=1S/C10H18ClN3/c1-2-3-4-5-6-7-14-8-9(11)10(12)13-14/h8H,2-7H2,1H3,(H2,12,13)

InChI-Schlüssel

LVOPNECDMUJDPX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCN1C=C(C(=N1)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.